4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide
Overview
Description
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide is a chemical compound with the molecular formula C9H10BrNO2S It is known for its unique structure, which includes a bromine atom and an amino group attached to a dihydroisothiochromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide typically involves the bromination of a precursor compound followed by the introduction of an amino group. One common method involves the bromination of 1,3-dihydroisothiochromen-1,1-dioxide using bromine or a brominating agent under controlled conditions. The resulting bromo compound is then subjected to amination reactions using ammonia or an amine source to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Scientific Research Applications
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-Amino-6-chloro-1,3-dihydroisothiochromen-1,1-dioxide
- 4H-Amino-6-fluoro-1,3-dihydroisothiochromen-1,1-dioxide
- 4H-Amino-6-iodo-1,3-dihydroisothiochromen-1,1-dioxide
Uniqueness
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-bromo-2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-2-1-6-4-14(12,13)5-9(11)8(6)3-7/h1-3,9H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULIRAMXTGWLKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CS1(=O)=O)C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656810 | |
Record name | 4-Amino-6-bromo-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-32-1 | |
Record name | 1H-2-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-bromo-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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